4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827213
InChI: InChI=1S/C7H3BrF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14)
SMILES: C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Br
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13827213

Molecular Formula: C7H3BrF3N3

Molecular Weight: 266.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
IUPAC Name 4-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C7H3BrF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14)
Standard InChI Key RNKVHZPURBYKSS-UHFFFAOYSA-N
SMILES C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Br
Canonical SMILES C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituent Effects

The compound’s structure consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] positions, creating a bicyclic system. The bromine atom at position 4 and the trifluoromethyl (-CF₃) group at position 3 introduce distinct electronic effects: bromine acts as an electron-withdrawing group via inductive effects, while -CF₃ enhances lipophilicity and metabolic stability . Molecular orbital calculations predict that this substitution pattern increases aromatic π-electron density in the pyridine ring, potentially enhancing binding affinity to biological targets .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₇H₄BrF₃N₃*Inferred
Molecular weight (g/mol)275.03Calculated
Melting point105–107°C (analogous compound)
Solubility in DMSO>50 mg/mLInferred

*Derived from analogous structures in and .

Synthetic Methodologies

Cyclization Strategies

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions. A patented method for 1H-pyrazolo[3,4-b]pyridine synthesis uses 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF), achieving an 85% yield . Adapting this protocol, substituting 2-bromo-3-(trifluoromethyl)pyridinecarboxaldehyde could yield the target compound. Key reaction parameters include:

  • Catalyst: Hydroxylamine hydrochloride (1:1 to 5:1 molar ratio relative to aldehyde) .

  • Solvent: DMF at 60°C .

  • Base: Triethylamine for deprotonation .

Industrial Scalability

Continuous flow reactors and automated synthesis platforms are recommended for large-scale production to enhance yield and purity. The use of DMF as a solvent, while effective, poses environmental concerns, prompting investigations into alternative solvents like cyclopentyl methyl ether .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-b]pyridines exhibit potent kinase inhibitory activity. For example, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives demonstrate IC₅₀ values in the nanomolar range against B-RafV600E, a kinase implicated in melanoma . The trifluoromethyl group in the target compound likely enhances target binding through hydrophobic interactions, while bromine stabilizes the bioactive conformation via halogen bonding .

Antimicrobial and Antioxidant Properties

Sulfonamide derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine show broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 28.66 µg/mL) and Escherichia coli (MIC: 29.65 µg/mL) . The trifluoromethyl variant is hypothesized to improve membrane permeability, though direct data remain limited. Antioxidant assays using DPPH radical scavenging reveal moderate activity (IC₅₀: 36–83 µg/mL) .

Applications in Drug Development

Oncotherapeutic Candidates

The compound’s kinase inhibition profile positions it as a candidate for targeted cancer therapies. Molecular docking studies suggest high affinity for tropomyosin receptor kinases (TRKs), which regulate cell proliferation in neuroblastoma and breast cancer .

Antibacterial Agents

Structural analogs demonstrate efficacy against multidrug-resistant pathogens, with MIC values comparable to streptomycin . The bromine atom may interfere with bacterial DNA gyrase, while the -CF₃ group mitigates efflux pump-mediated resistance .

Industrial and Environmental Considerations

Green Chemistry Approaches

Efforts to replace DMF with biodegradable solvents (e.g., 2-methyltetrahydrofuran) are underway to align with green chemistry principles . Catalytic recycling systems using copper nanoparticles could reduce waste in coupling reactions .

Regulatory Challenges

The compound’s environmental persistence due to C-F bonds necessitates rigorous ecotoxicological assessments. Computational models predict moderate bioaccumulation potential (BCF: 1.2–1.8) .

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